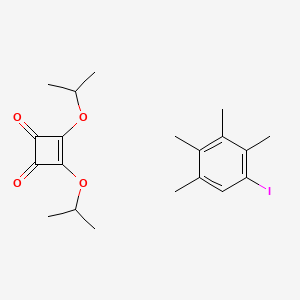
3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct chemical compounds. The former is a cyclobutene derivative with isopropoxy groups, while the latter is an iodinated aromatic compound. Both compounds have unique structures and properties that make them valuable in various scientific and industrial applications.
Preparation Methods
3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione: can be synthesized through the reaction of cyclobutene-1,2-dione with isopropyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to achieve the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
1-iodo-2,3,4,5-tetramethylbenzene: is prepared by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.
Chemical Reactions Analysis
3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield cyclobutene derivatives with hydroxyl groups.
Substitution: The isopropoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
1-iodo-2,3,4,5-tetramethylbenzene: primarily undergoes:
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Scientific Research Applications
3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione: is used in:
Organic Synthesis: As a building block for synthesizing complex organic molecules.
Material Science: In the development of novel polymers and materials with unique properties.
1-iodo-2,3,4,5-tetramethylbenzene: finds applications in:
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.
Chemical Research: In the study of aromatic substitution reactions and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action for 3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione involves its reactivity towards nucleophiles and electrophiles, allowing it to participate in various organic reactions. The molecular targets and pathways depend on the specific reaction it undergoes.
For 1-iodo-2,3,4,5-tetramethylbenzene , the iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for its role in synthetic organic chemistry.
Comparison with Similar Compounds
3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione: can be compared with:
3,4-Dimethoxy-3-cyclobutene-1,2-dione: Similar structure but with methoxy groups instead of isopropoxy groups.
3,4-Di-n-butoxy-3-cyclobutene-1,2-dione: Similar structure but with n-butoxy groups.
1-iodo-2,3,4,5-tetramethylbenzene: can be compared with:
2,3,4,5-tetramethylbenzene: The non-iodinated parent compound.
1-bromo-2,3,4,5-tetramethylbenzene: Similar structure but with a bromine atom instead of iodine.
These comparisons highlight the unique reactivity and applications of the compounds due to the presence of specific functional groups.
Properties
Molecular Formula |
C20H27IO4 |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
3,4-di(propan-2-yloxy)cyclobut-3-ene-1,2-dione;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C10H14O4/c1-6-5-10(11)9(4)8(3)7(6)2;1-5(2)13-9-7(11)8(12)10(9)14-6(3)4/h5H,1-4H3;5-6H,1-4H3 |
InChI Key |
HFHDLTJVNNEIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.CC(C)OC1=C(C(=O)C1=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















